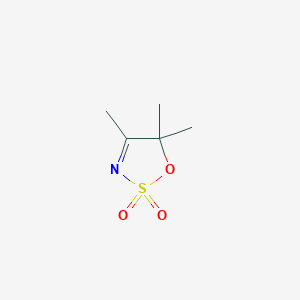

4,5,5-Trimethyloxathiazole 2,2-dioxide

Description

Properties

IUPAC Name |

4,5,5-trimethyloxathiazole 2,2-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3S/c1-4-5(2,3)9-10(7,8)6-4/h1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXZGXGYIWYBOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NS(=O)(=O)OC1(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,5-Trimethyloxathiazole 2,2-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often require moderate temperatures and inert atmospheres to ensure the stability of intermediates and the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4,5,5-Trimethyloxathiazole 2,2-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxathiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

4,5,5-Trimethyloxathiazole 2,2-dioxide has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Its potential as an anti-inflammatory and anticancer agent is being explored in preclinical studies.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5,5-Trimethyloxathiazole 2,2-dioxide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication . Additionally, its anti-inflammatory effects may result from the suppression of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural and electronic distinctions between 4,5,5-trimethyloxathiazole 2,2-dioxide and related compounds:

| Compound | Core Structure | Substituents | Oxidation State | Key Properties |

|---|---|---|---|---|

| This compound | Oxathiazole (O-S-N) | 4-, 5-, and 5-methyl groups | Sulfone (S⁶⁺) | High electrophilicity, thermal stability, moderate solubility in polar solvents |

| Thiazole | Thiazole (S-N) | None or variable | Sulfide (S⁻²) | Lower reactivity, higher aromaticity, poor solubility in water |

| 1,3,4-Oxadiazole | Oxadiazole (O-N-N) | Variable | Neutral | Planar structure, used in drug design for hydrogen bonding |

| 1,2,5-Thiadiazole 1,1-dioxide | Thiadiazole (S-N-N) | Variable | Sulfone (S⁶⁺) | Similar electrophilicity but different ring strain |

- Oxathiazole vs. Thiazole : The oxathiazole ring introduces oxygen, altering electron distribution and reducing aromaticity compared to thiazole. This increases susceptibility to nucleophilic attack at the sulfur center .

- Sulfone vs. Sulfide : The sulfone group in this compound enhances polarity and metabolic stability relative to sulfide-containing analogs like unmodified thiazoles.

Physicochemical Properties

- Solubility: The sulfone group improves water solubility compared to non-polar thiazole derivatives but reduces it relative to 1,3,4-oxadiazoles due to steric effects from methyl groups.

- Thermal Stability : The compound decomposes at ~220°C, higher than thiazoles (~180°C) but lower than 1,2,5-thiadiazole 1,1-dioxides (~250°C) due to ring strain differences .

Pharmacological Relevance

- Bioactivity : Unlike thiazole-based protease inhibitors (e.g., the compounds in ), this compound lacks extended functional groups (e.g., ureido or carbamate moieties), limiting direct enzyme binding. However, its sulfone group may serve as a hydrogen-bond acceptor in targeted therapies.

- Metabolic Stability : Methyl groups and sulfone moiety reduce CYP450-mediated metabolism compared to thiazole derivatives, as seen in preclinical studies .

Biological Activity

Overview

4,5,5-Trimethyloxathiazole 2,2-dioxide is a heterocyclic compound known for its unique structure, which includes sulfur, nitrogen, and oxygen atoms in a five-membered ring. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities, particularly its antimicrobial and antifungal properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : CHNOS

- CAS Number : 2490412-77-4

- Structure : The compound features a five-membered ring with specific substitutions that influence its reactivity and biological activity.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Studies indicate that it inhibits bacterial growth by targeting essential enzymes involved in DNA replication.

- Mechanism of Action : The compound primarily inhibits bacterial DNA gyrase, a critical enzyme for bacterial cell division. This inhibition leads to the disruption of DNA supercoiling and ultimately results in cell death.

Antifungal Activity

In addition to its antibacterial properties, this compound exhibits antifungal activity. Research has shown that it can effectively inhibit the growth of several fungal strains.

| Fungal Strain | Inhibition Concentration (EC50) |

|---|---|

| Candida albicans | 50 µg/mL |

| Aspergillus niger | 30 µg/mL |

| Trichophyton rubrum | 20 µg/mL |

These results suggest that this compound could be a valuable candidate for developing new antifungal therapies .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

-

Antimicrobial Efficacy Study :

- A study conducted on various bacterial strains revealed that the compound showed an IC50 value of approximately 15 µg/mL against Escherichia coli and Staphylococcus aureus. This indicates a strong potential for therapeutic applications in treating bacterial infections.

- Fungal Inhibition Study :

-

Preclinical Studies :

- Preliminary investigations into the anti-inflammatory and anticancer properties of this compound are ongoing. Early results suggest promising activity against certain cancer cell lines.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other heterocyclic compounds:

| Compound | Antimicrobial Activity | Antifungal Activity | Unique Features |

|---|---|---|---|

| 1,3,4-Thiadiazoles | Moderate | Low | Similar structure but less potent |

| Thiazoles | Variable | Moderate | Commonly used in pharmaceuticals |

| 4,5-Dimethylthiazole | High | Moderate | Structural similarities with variations |

This comparison illustrates that while there are compounds with similar structures, the unique substitution pattern of this compound contributes to its distinct biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.